molecular formula C9H11ClO2Zn B1601914 chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene CAS No. 352530-32-6

chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene

Cat. No.: B1601914
CAS No.: 352530-32-6
M. Wt: 252.0 g/mol
InChI Key: FVNAPJHJQKRGFC-UHFFFAOYSA-M
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Description

chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene is an organozinc compound with the molecular formula (CH3O)2C6H3CH2ZnCl. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Preparation Methods

chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The resulting product is a solution of 2,5-dimethoxybenzylzinc chloride in THF .

Chemical Reactions Analysis

chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethoxybenzylzinc chloride primarily involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound facilitates the transfer of the benzyl group to other molecules, forming new carbon-carbon bonds. This process often involves the formation of a transient organopalladium intermediate in the case of Suzuki-Miyaura coupling reactions .

Comparison with Similar Compounds

chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene can be compared with other similar organozinc compounds, such as:

  • 2,6-Dichlorobenzylzinc chloride
  • 3-Methoxybenzylzinc chloride
  • 4-Methoxybenzylzinc chloride
  • 5-Bromo-2-methoxybenzylzinc chloride
  • 3,5-Dimethoxybenzylmagnesium chloride

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications. For example, the presence of different substituents can affect the compound’s stability, reactivity, and suitability for specific reactions .

Properties

CAS No.

352530-32-6

Molecular Formula

C9H11ClO2Zn

Molecular Weight

252.0 g/mol

IUPAC Name

zinc;2-methanidyl-1,4-dimethoxybenzene;chloride

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-6-8(10-2)4-5-9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

FVNAPJHJQKRGFC-UHFFFAOYSA-M

SMILES

COC1=CC(=C(C=C1)OC)[CH2-].Cl[Zn+]

Canonical SMILES

COC1=CC(=C(C=C1)OC)[CH2-].[Cl-].[Zn+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
Reactant of Route 2
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
Reactant of Route 3
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
Reactant of Route 4
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
Reactant of Route 5
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene
Reactant of Route 6
chlorozinc(1+);2-methanidyl-1,4-dimethoxybenzene

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